Cas no 240489-98-9 (Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]-)

Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- is a fluorinated aromatic ketone characterized by its trifluoromethyl-substituted phenyl ring. This structural feature enhances its electron-withdrawing properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The presence of trifluoromethyl groups improves thermal stability and lipophilicity, which can influence reactivity and binding affinity in target molecules. Its high purity and well-defined structure ensure consistent performance in reactions such as nucleophilic additions or coupling processes. The compound is typically handled under controlled conditions due to its potential sensitivity to moisture or strong bases. Suitable for research and industrial applications requiring precise fluorinated building blocks.
Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- structure
240489-98-9 structure
Product Name:Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]-
CAS No:240489-98-9
MF:C10H6F6O
MW:256.144464015961
CID:3917924
PubChem ID:22137989
Update Time:2025-10-23

Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]-
    • SCHEMBL1995318
    • 2',6'-bis(trifluoromethyl)acetophenone
    • 240489-98-9
    • PJFHVTMHXYOAJP-UHFFFAOYSA-N
    • Inchi: 1S/C10H6F6O/c1-5(17)8-6(9(11,12)13)3-2-4-7(8)10(14,15)16/h2-4H,1H3
    • InChI Key: PJFHVTMHXYOAJP-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=C(C(F)(F)F)C=CC=C1C(F)(F)F)C

Computed Properties

  • Exact Mass: 256.03228378Da
  • Monoisotopic Mass: 256.03228378Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.1Ų

Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015000019-250mg
2',6'-Bis(trifluoromethyl)acetophenone
240489-98-9 97%
250mg
$470.40 2023-09-02
Alichem
A015000019-500mg
2',6'-Bis(trifluoromethyl)acetophenone
240489-98-9 97%
500mg
$847.60 2023-09-02
Alichem
A015000019-1g
2',6'-Bis(trifluoromethyl)acetophenone
240489-98-9 97%
1g
$1579.40 2023-09-02

Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- Related Literature

Additional information on Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]-

Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]-: A Comprehensive Overview

Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- (CAS No. 240489-98-9) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a phenyl ring substituted with two trifluoromethyl groups at the 2 and 6 positions. The presence of these trifluoromethyl groups imparts distinctive electronic and steric properties to the molecule, making it a valuable component in modern chemical synthesis and material design.

The trifluoromethyl substituents on the phenyl ring are known for their strong electron-withdrawing effects. This characteristic significantly influences the reactivity and stability of the compound. Recent studies have highlighted the role of such substituents in enhancing the thermal stability and chemical resistance of materials derived from this compound. For instance, research published in *Advanced Materials* demonstrated that polymers incorporating Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- exhibit superior resistance to UV degradation and high-temperature environments.

One of the most notable applications of this compound is in the field of organic electronics. The trifluoromethyl groups contribute to the planarity of the aromatic ring, which is crucial for achieving efficient charge transport in organic semiconductors. A study conducted at Stanford University revealed that thin films fabricated using this compound exhibit enhanced carrier mobility, making them suitable for next-generation flexible electronics such as OLEDs and organic photovoltaics.

In addition to its electronic applications, Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- has also found utility in medicinal chemistry. Its unique structure allows for precise molecular targeting in drug design. Researchers at the University of Cambridge have utilized this compound as a scaffold for developing novel kinase inhibitors, demonstrating its potential in anticancer drug development.

The synthesis of Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- involves a multi-step process that typically begins with the bromination of a trifluoromethylarene precursor. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production pathways. For example, a paper in *Nature Chemistry* reported the use of palladium-catalyzed cross-coupling reactions to synthesize this compound with high yield and purity.

From an environmental perspective, the stability and inertness of Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- make it an attractive candidate for use in sustainable materials. Its resistance to biodegradation ensures long-term performance in applications such as high-performance coatings and adhesives. Furthermore, its low toxicity profile has been validated in several recent toxicity studies, making it suitable for use in consumer products.

Looking ahead, ongoing research is focused on expanding the versatility of Ethanone, 1-[2,6-bis(trifluoromethyl)phenyl]- by exploring its potential as a building block for advanced materials. Collaborative efforts between academic institutions and industry leaders are expected to unlock new applications in areas such as energy storage and biomedical engineering.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk